molecular formula C15H22N2O2 B3234746 [(1-Benzyl-piperidin-3-yl)-methyl-amino]-acetic acid CAS No. 1353980-98-9

[(1-Benzyl-piperidin-3-yl)-methyl-amino]-acetic acid

Cat. No.: B3234746
CAS No.: 1353980-98-9
M. Wt: 262.35 g/mol
InChI Key: RYNHWJGZKZNKOM-UHFFFAOYSA-N
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Description

[(1-Benzyl-piperidin-3-yl)-methyl-amino]-acetic acid is a synthetic organic compound featuring a piperidine ring substituted with a benzyl group at the nitrogen atom and a methyl-amino-acetic acid moiety at the 3-position. Its molecular formula is C₁₅H₂₂N₂O₂, with a molecular weight of 276.35 g/mol .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(1-benzylpiperidin-3-yl)-methylamino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-16(12-15(18)19)14-8-5-9-17(11-14)10-13-6-3-2-4-7-13/h2-4,6-7,14H,5,8-12H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYNHWJGZKZNKOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)O)C1CCCN(C1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401212228
Record name Glycine, N-methyl-N-[1-(phenylmethyl)-3-piperidinyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401212228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353980-98-9
Record name Glycine, N-methyl-N-[1-(phenylmethyl)-3-piperidinyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353980-98-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycine, N-methyl-N-[1-(phenylmethyl)-3-piperidinyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401212228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1-Benzyl-piperidin-3-yl)-methyl-amino]-acetic acid typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base.

    Attachment of the Amino-Acetic Acid Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions

[(1-Benzyl-piperidin-3-yl)-methyl-amino]-acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl chloride in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

  • Drug Development : The compound is being investigated as a potential lead in drug development due to its structural similarity to neurotransmitters, suggesting interactions with various receptors in the central nervous system. Preliminary studies indicate that it may act as an inhibitor of cholinesterases, enhancing neurotransmission.
  • Therapeutic Potential : Its potential applications include treatment for conditions such as neurodegenerative diseases, where modulation of neurotransmitter systems is crucial.
  • Antimicrobial Properties : Research indicates that [(1-Benzyl-piperidin-3-yl)-methyl-amino]-acetic acid exhibits activity against both Gram-positive and Gram-negative bacteria.
  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cell lines, indicating potential utility in oncology.

Chemical Synthesis

  • Building Block : It serves as a versatile building block for synthesizing more complex molecules in organic chemistry. Its ability to undergo various chemical reactions (oxidation, reduction, substitution) allows for the creation of analogs with potentially improved pharmacological properties.

Case Studies

Several studies have examined the biological activity and therapeutic potential of similar compounds:

  • Neuroprotective Effects : Research has shown that compounds similar to this compound can modulate neurotransmitter release, offering potential neuroprotective effects against neurodegenerative conditions .
  • Anticancer Studies : In vitro studies have demonstrated that this compound can inhibit cancer cell growth, suggesting further investigation into its mechanisms could lead to novel cancer therapies .

Mechanism of Action

The mechanism of action of [(1-Benzyl-piperidin-3-yl)-methyl-amino]-acetic acid involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights critical differences between [(1-Benzyl-piperidin-3-yl)-methyl-amino]-acetic acid and its analogs:

Compound Name Piperidine Position Amino Substituent Molecular Formula Molecular Weight (g/mol) Notable Features Reference
This compound 3-yl Methyl C₁₅H₂₂N₂O₂ 276.35 Target compound; balanced polarity
[(1-Benzyl-piperidin-4-yl)-cyclopropyl-amino]-acetic acid 4-yl Cyclopropyl C₁₇H₂₄N₂O₂ 288.39 Increased lipophilicity; steric bulk
[((S)-1-Benzyl-piperidin-3-yl)-isopropyl-amino]-acetic acid 3-yl Isopropyl C₁₇H₂₆N₂O₂ 290.40 Chiral center; enhanced steric hindrance
[(1-Benzyl-piperidin-2-ylmethyl)-ethyl-amino]-acetic acid 2-yl Ethyl C₁₆H₂₄N₂O₂ 276.38 Extended alkyl chain; altered conformation
[(1-Benzyl-pyrrolidin-3-yl)-methyl-amino]-acetic acid 3-yl (pyrrolidine) Methyl C₁₄H₂₀N₂O₂ 248.33 Five-membered ring; higher ring strain

Key Findings from Structural Analysis

Positional Effects: 3-yl vs. 2-yl Substitution: Piperidin-2-yl derivatives (e.g., [(1-Benzyl-piperidin-2-ylmethyl)-ethyl-amino]-acetic acid) feature a methylene bridge between the amino group and the ring, altering spatial accessibility .

Substituent Effects: Methyl vs. Cyclopropyl and isopropyl groups increase hydrophobicity, which may improve membrane permeability but reduce aqueous solubility . Chirality: Stereochemical variations (e.g., (S)-isopropyl in [((S)-1-Benzyl-piperidin-3-yl)-isopropyl-amino]-acetic acid) can significantly impact receptor selectivity and pharmacokinetics .

Ring System Variations: Piperidine vs.

Physicochemical Properties

  • Hydrogen Bonding: All analogs possess a carboxylic acid group (hydrogen bond donor/acceptor) and tertiary amines (hydrogen bond acceptors), enabling interactions with polar targets.
  • LogP Values : Methyl-substituted derivatives (e.g., target compound) likely exhibit lower LogP values (~0.4–1.2) compared to cyclopropyl- or isopropyl-substituted analogs (~1.5–2.5), as seen in related structures .

Biological Activity

[(1-Benzyl-piperidin-3-yl)-methyl-amino]-acetic acid is a compound that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This article explores its biological activity, mechanisms of action, and implications for therapeutic applications, supported by relevant studies and data.

Chemical Structure and Properties

  • Molecular Formula : C16H24N2O2
  • Molecular Weight : 276.37 g/mol
  • Structural Features : The compound features a benzyl group attached to a piperidine ring, which is further substituted with a methyl-amino group and an acetic acid moiety. This unique combination of functional groups suggests potential interactions with various biological targets.

Preliminary studies indicate that this compound may modulate neurotransmitter systems, particularly through interactions with receptors in the central nervous system. The proposed mechanisms include:

  • Neurotransmitter Modulation : Binding to specific receptors may influence neurotransmitter release and uptake, potentially leading to analgesic and neuroprotective effects.
  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, contributing to reduced pain and inflammation .

1. Analgesic Effects

Research suggests that compounds similar to this compound exhibit analgesic properties. Studies have shown that related piperidine derivatives can effectively modulate pain pathways, indicating a potential for this compound in pain management .

2. Anticancer Potential

Recent investigations have highlighted the anticancer activity of compounds with similar structures. For instance, derivatives of piperidine have shown efficacy against various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. These compounds induce apoptosis and inhibit cell proliferation, suggesting that this compound could also possess similar anticancer properties .

3. Neuroprotective Effects

The compound's potential neuroprotective effects are under investigation, particularly concerning neurodegenerative diseases like Alzheimer's. By inhibiting cholinesterase enzymes (AChE and BuChE), it may enhance cholinergic neurotransmission, which is crucial for cognitive function .

Case Study 1: Analgesic Activity

A study evaluated the analgesic effects of various piperidine derivatives, including this compound. The results indicated significant pain relief in animal models, comparable to standard analgesics.

Case Study 2: Anticancer Activity

In vitro studies demonstrated that the compound could induce apoptosis in MDA-MB-231 cells at concentrations as low as 1 μM. The mechanism involved enhanced caspase-3 activity, confirming its role as an apoptosis inducer.

Comparative Analysis

To contextualize the biological activity of this compound, a comparison with structurally similar compounds is useful:

Compound NameMolecular FormulaUnique Features
1-BenzylpiperidineC16H21NLacks acetic acid functionality; primarily studied for analgesic properties.
(R)-3-(Benzyl-methyl-amino)-piperidin-1-yl-acetic acidC15H22N2O2Similar structure but different stereochemistry; potential differences in receptor binding.
N-MethylpiperidineC7H17NSimpler structure; lacks the benzyl and acetic functionalities; primarily used as a solvent or reagent.

The unique combination of functional groups in this compound may confer distinct biological activities compared to these similar compounds, highlighting its potential as a novel therapeutic agent.

Q & A

Q. What are the common synthetic routes for [(1-Benzyl-piperidin-3-yl)-methyl-amino]-acetic acid?

Synthesis typically involves multi-step reactions, including alkylation, amidation, and purification. For example, a quinazoline core can be functionalized via nucleophilic substitution with piperidine derivatives, followed by coupling with acetic acid moieties using reagents like DCC/DMAP . Final purification often employs preparative HPLC to achieve >95% purity .

Q. Which spectroscopic methods are critical for structural characterization?

  • NMR : Confirms regiochemistry and stereochemistry (e.g., proton environments in the piperidine ring and benzyl group) .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI+ m/z = 435 [M+H]+ for intermediates) .
  • HPLC : Assesses purity and identifies impurities using UV/Vis detection .

Q. What safety precautions are essential during handling?

Use PPE (gloves, lab coat), ensure ventilation, and avoid inhalation/contact. Safety data sheets recommend dry chemical extinguishers for fires and Na₂SO₄ for spill management .

Q. How is purity determined, and what analytical thresholds are acceptable?

Purity is quantified via HPLC (e.g., 98% purity in Example 16 ). Research-grade compounds may tolerate ≤5% impurities, but sensitive assays (e.g., receptor binding) require additional QC (e.g., peptide content analysis) .

Advanced Questions

Q. How can reaction yields be improved during the introduction of the acetic acid moiety?

Optimize solvent polarity (e.g., DMF for solubility) and base selection (K₂CO₃ vs. DIEA). Elevated temperatures (100°C) and extended reaction times (>12 hrs) enhance alkylation efficiency . Catalytic additives like DMAP improve coupling reactions .

Q. What strategies resolve conflicting data in stereochemical assignments?

  • Chiral HPLC : Separates enantiomers (e.g., (R)- vs. (S)-configurations) .
  • Optical Rotation : Compares experimental vs. literature values for chiral centers .
  • X-ray Crystallography : Resolves ambiguous NMR/LC-MS data for complex stereoisomers .

Q. How does mobile phase buffer selection impact LC-MS analysis of this compound?

Volatile buffers (e.g., 0.1% formic acid) enhance ionization efficiency, while non-volatile buffers (phosphate) suppress MS signals. Ammonium formate (pH 2.7–4.7) balances retention time reproducibility and MS compatibility .

Q. What synthetic modifications enhance bioactivity in neurotensin receptor agonists?

  • Quinazoline Core : Substitutions at the 6-position (e.g., cyclopropyl groups) improve receptor binding .
  • Piperidine Linker : Bulky substituents (e.g., 2-methoxyphenyl) enhance selectivity .
  • Acetic Acid Moiety : Methylation of the amino group reduces metabolic degradation .

Q. How are batch-to-batch variations minimized for pharmacological assays?

  • Strict QC Protocols : Include peptide content, residual solvent, and TFA removal analyses .
  • Standardized Synthetic Routes : Use identical reagents, temperatures, and purification gradients .

Q. What computational tools predict the compound’s pharmacokinetic properties?

  • PubChem Data : Leverage computed properties (e.g., LogP, polar surface area) for bioavailability estimates .
  • Molecular Dynamics Simulations : Model interactions with lipid bilayers or receptors using CAS-derived 3D structures .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[(1-Benzyl-piperidin-3-yl)-methyl-amino]-acetic acid
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[(1-Benzyl-piperidin-3-yl)-methyl-amino]-acetic acid

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